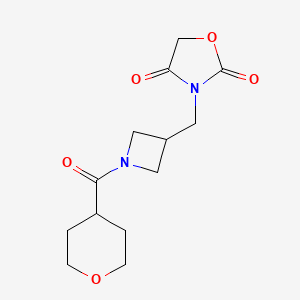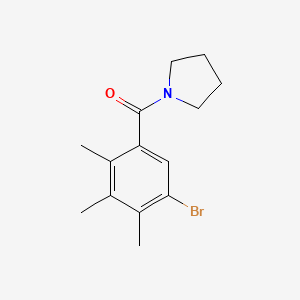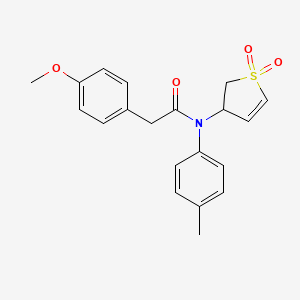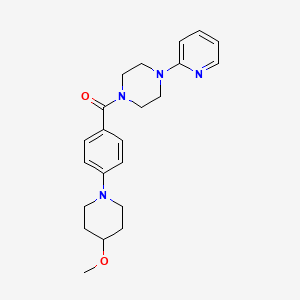
3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydropyran ring, an azetidine ring, and an oxazolidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom . The oxazolidine ring is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the tetrahydropyran ring could potentially undergo reactions typical of ethers, such as cleavage by strong acids . The azetidine ring could potentially undergo reactions typical of amines .Aplicaciones Científicas De Investigación
Antibacterial Activity
The oxazolidine ring in this compound suggests potential antibacterial properties. Oxazolidinones, a class of antibiotics, inhibit bacterial protein synthesis by targeting the 23S ribosomal RNA subunit. Researchers have investigated derivatives of this compound for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Antiviral Applications
While not extensively studied, compounds with oxazolidine moieties have demonstrated antiviral activity. Researchers have explored their potential against RNA viruses, such as influenza and HIV. Further investigations are needed to determine the specific antiviral mechanisms and efficacy of this compound .
Neuroprotective Effects
The tetrahydro-2H-pyran-4-carbonyl group may contribute to neuroprotective properties. Some studies suggest that related compounds exhibit neuroprotection by modulating oxidative stress, reducing inflammation, and promoting neuronal survival. Investigating this compound’s impact on neurodegenerative diseases could be worthwhile .
Anti-Inflammatory Properties
Oxazolidinones have been investigated for their anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, they may offer therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease. This compound’s dual ring structure could enhance its anti-inflammatory activity .
Chemical Catalysis
Beyond biological applications, tetrahydro-2H-pyran-4-carboxylic acid serves as a versatile chemical catalyst. It participates in various reactions, including esterifications, amidations, and cyclizations. Researchers have utilized it to synthesize complex molecules .
Solvent and Reagent
The compound’s solubility in water, alcohols, and ethers makes it useful as a solvent or reagent in organic synthesis. Its mild acidity and stability under reaction conditions contribute to its popularity in the lab .
Propiedades
IUPAC Name |
3-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c16-11-8-20-13(18)15(11)7-9-5-14(6-9)12(17)10-1-3-19-4-2-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGMYOYLDGSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2912654.png)
![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2912659.png)

![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2912664.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)
![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)

![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)
